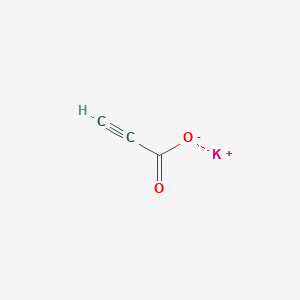

Potassium 2-propynoate

Description

Significance of Alkynoate Chemistry in Modern Synthesis

Alkynoates, including potassium 2-propynoate, are powerful and versatile building blocks in organic chemistry. scispace.comnih.govresearchgate.net The presence of an electron-withdrawing group in proximity to the carbon-carbon triple bond imparts unique electronic properties, making them highly reactive and amenable to a variety of chemical transformations. scispace.comnih.govresearchgate.net This reactivity is harnessed by chemists to construct complex molecular architectures with high efficiency and atom economy. scispace.comnih.gov

The field of alkynoate chemistry is particularly significant in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, natural products, and advanced materials. scispace.comnih.govresearchgate.netrsc.org Transition-metal catalysis has emerged as a powerful tool for activating alkynoates and facilitating their participation in a range of reactions, including cycloadditions and annulations. scispace.comnih.govresearchgate.netorganic-chemistry.orgrsc.org These methods allow for the rapid assembly of diverse and structurally complex heterocycles from simple, readily available starting materials. scispace.comnih.govresearchgate.net

Historical Context of Propynoate (B1239298) Derivatives in Organic Transformations

The study of propynoate derivatives has a rich history in organic chemistry. Early research focused on understanding the fundamental reactivity of the activated triple bond. For instance, the reaction of ethyl 2-propynoate with hydrogen bromide in acetic acid was known to produce a mixture of Z and E isomers of ethyl 3-bromopropenoate. orgsyn.org Over the years, chemists have developed more stereoselective methods for the synthesis of such derivatives, highlighting the ongoing effort to control the outcomes of reactions involving propynoates. orgsyn.org

Propynoate derivatives have been instrumental in the development of various synthetic methodologies. For example, they have been employed in [2+2] cycloaddition reactions to form cyclobutene (B1205218) intermediates, which can then be transformed into more complex ring systems like hydroazulenes. acs.org Furthermore, their use in multicomponent reactions, catalyzed by reagents like triphenylphosphine, has enabled the efficient synthesis of complex molecules such as 2,3-diaminoacid derivatives. scirp.org These historical developments have laid the groundwork for the current exploration of this compound and other alkynoates in novel chemical transformations.

Scope and Objectives of Current Research on this compound

Current research on this compound is focused on expanding its synthetic utility and exploring its potential in various applications. A key area of investigation is its use in the synthesis of novel heterocyclic compounds. For example, researchers are developing new catalytic systems, including the use of earth-abundant metals like copper, to promote cycloaddition reactions involving alkynoates for the synthesis of substituted pyrazoles. organic-chemistry.org

Another significant objective is the development of more sustainable and environmentally friendly synthetic methods. This includes the exploration of transition-metal-free reactions and the use of milder reaction conditions. rsc.org The development of one-pot procedures and cascade reactions that minimize waste and improve efficiency is also a major focus. acs.orgwiley.com

Furthermore, there is growing interest in the potential applications of this compound and its derivatives in materials science. For instance, the incorporation of such compounds into polymers or other materials could lead to novel properties and functionalities. nanosurf.com The study of potassium-ion batteries is another area where potassium-containing compounds are of interest, though direct applications of this compound in this field are still emerging. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃HKO₂ |

| Molecular Weight | 108.14 g/mol |

| IUPAC Name | potassium;prop-2-ynoate |

| CAS Number | 1968-46-3 |

| Canonical SMILES | C#CC(=O)[O-].[K+] |

Data sourced from PubChem. nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

1968-46-3 |

|---|---|

Molecular Formula |

C3HKO2 |

Molecular Weight |

108.14 g/mol |

IUPAC Name |

potassium;prop-2-ynoate |

InChI |

InChI=1S/C3H2O2.K/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1 |

InChI Key |

GLNAULDUXCVLKU-UHFFFAOYSA-M |

SMILES |

C#CC(=O)[O-].[K+] |

Isomeric SMILES |

C#CC(=O)[O-].[K+] |

Canonical SMILES |

C#CC(=O)[O-].[K+] |

Other CAS No. |

1968-46-3 |

Origin of Product |

United States |

Synthetic Methodologies for Potassium 2 Propynoate and Its Derivatives

Traditional Synthetic Pathways for Propynoic Acid Salts

The conventional synthesis of propynoic acid and its corresponding salts, such as potassium 2-propynoate, has historically relied on several established chemical transformations. One of the primary methods involves the oxidation of propargyl alcohol. allen.in This process typically utilizes strong oxidizing agents to convert the primary alcohol functionality into a carboxylic acid. Following the formation of propynoic acid, treatment with a potassium base, such as potassium hydroxide (B78521), readily yields the this compound salt.

Another traditional approach starts from halogenated precursors. For instance, propynoic acid can be prepared from 2,3-dibromosuccinic acid. allen.in This method involves a dehydrohalogenation reaction, typically carried out under alkaline conditions, to form the carbon-carbon triple bond and the carboxylic acid functionality. The subsequent neutralization with a potassium base affords the desired salt. A similar strategy employs the dehydrochlorination of 3-chloroallyl alcohol. google.com

These traditional methods, while effective, often involve harsh reaction conditions, the use of stoichiometric and sometimes hazardous reagents, and can generate significant waste streams.

Green Chemistry Approaches in Propynoate (B1239298) Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of carboxylic acids and their salts, aiming to develop more environmentally benign and efficient processes. These approaches focus on the use of safer solvents, milder reaction conditions, and catalytic methods to reduce waste and energy consumption.

Aqueous and Solvent-Free Reaction Conditions for Potassium Carboxylates

A significant advancement in green synthesis is the move towards aqueous and solvent-free reaction conditions. The synthesis of various potassium carboxylates has been successfully demonstrated under solvent-free conditions, often utilizing phase-transfer catalysts to facilitate the reaction between the carboxylic acid and the potassium salt source. nih.govrsc.org This approach minimizes the use of volatile organic solvents, which are often flammable, toxic, and contribute to environmental pollution. For instance, the direct reaction of aromatic carboxylates with dihaloalkanes has been achieved efficiently under solvent-free conditions. nih.gov While not specific to this compound, these principles can be applied to its synthesis.

Microwave-assisted organic synthesis represents another green technique that can accelerate reaction times and improve yields for the preparation of potassium carboxylates. This method often employs water as a solvent, further enhancing its green credentials.

Table 1: Comparison of Traditional vs. Green Synthesis Aspects for Carboxylates

| Feature | Traditional Synthesis | Green Chemistry Approaches |

| Solvents | Often uses volatile organic solvents. | Prioritizes water or solvent-free conditions. nih.govrsc.org |

| Reagents | May use stoichiometric and hazardous reagents. | Employs catalytic and less toxic reagents. |

| Energy | Often requires prolonged heating. | Can utilize energy-efficient methods like microwave irradiation. |

| Waste | Can generate significant chemical waste. | Aims for higher atom economy and reduced byproducts. |

Photoinduced Decarboxylative Methods

Photoinduced decarboxylative reactions have emerged as a powerful tool in organic synthesis, offering mild and selective transformations. sioc-journal.cn These methods utilize visible light to initiate the decarboxylation of carboxylic acids, generating radical intermediates that can participate in a variety of coupling reactions. sioc-journal.cnnih.gov The decarboxylative coupling of α,β-unsaturated carboxylic acids, a class of compounds that includes propynoic acid, has been a particular area of focus. rsc.orgthieme-connect.de

These reactions are often catalyzed by photoredox catalysts, such as ruthenium or iridium complexes, or by earth-abundant metals like copper. nih.govrsc.org The use of visible light as a renewable energy source and the often mild reaction conditions align well with the principles of green chemistry. While specific examples of the direct photoinduced synthesis of this compound are not extensively reported, the general methodology for the decarboxylative functionalization of unsaturated carboxylic acids provides a promising avenue for future research in this area. sioc-journal.cn

Derivatization Strategies for this compound

This compound serves as a versatile building block for the synthesis of a variety of more complex molecules. Its carboxylate and alkyne functionalities allow for a range of derivatization reactions.

Synthesis of Ester and Amide Derivatives from Propynoates

The conversion of carboxylic acids and their salts into esters and amides is a fundamental transformation in organic synthesis. acs.orglibretexts.org Propynoate esters can be synthesized through the reaction of this compound with an appropriate alkyl halide. Alternatively, propynoic acid can be esterified by reaction with an alcohol under acidic conditions. chemguide.co.uk

Amide derivatives of propynoic acid can be prepared by reacting an activated form of the acid, such as an acyl chloride, with an amine. acs.org Direct amidation of propynoate esters is also a viable route, often requiring heating or the use of a catalyst. chemguide.co.uknih.gov The development of more efficient and milder methods for amide bond formation is an active area of research, with some modern protocols utilizing coupling agents to facilitate the reaction between the carboxylic acid and the amine under gentler conditions. libretexts.org

Table 2: Selected Examples of Propynoate Derivatization

| Starting Material | Reagent(s) | Product Type | Reference |

| This compound | Alkyl Halide | Propynoate Ester | General Knowledge |

| Propynoic Acid | Alcohol, Acid Catalyst | Propynoate Ester | chemguide.co.uk |

| Propynoic Acid Chloride | Amine | Propynoate Amide | acs.org |

| Propynoate Ester | Amine | Propynoate Amide | chemguide.co.uknih.gov |

Introduction of Halogenated Moieties via Propynoate Intermediates

The introduction of halogen atoms into organic molecules is a crucial step in the synthesis of many pharmaceuticals and functional materials, as it can significantly alter the reactivity and biological activity of the compound. acs.org Propynoate derivatives can serve as precursors for the synthesis of halogenated compounds.

For example, the bromination of methyl propiolate can be achieved using N-bromosuccinimide in the presence of a silver nitrate (B79036) catalyst. acs.org A stereospecific synthesis of ethyl (Z)-3-bromopropenoate has also been reported, starting from ethyl 2-propynoate and using lithium bromide in the presence of acetic acid. orgsyn.org This reaction proceeds via an anti-addition of HBr across the triple bond. Such halogenated propenoates are valuable intermediates in organic synthesis due to the presence of multiple functional groups. orgsyn.org

Decarboxylative halogenation offers another route to vinyl halides from α,β-unsaturated carboxylic acids, where the carboxylic acid group is replaced by a halogen atom. acs.org

Functionalization of Related Potassium Carboxylates

The synthesis of this compound and its derivatives through the direct functionalization of related saturated potassium carboxylates, such as potassium propanoate, is a challenging transformation that is not extensively documented in scientific literature. The primary difficulty lies in the introduction of a carbon-carbon triple bond (alkyne) into a saturated alkyl chain while retaining the carboxylate group.

Current research on the functionalization of carboxylic acids primarily focuses on reactions that either replace the carboxylate group or modify other parts of the molecule, such as through C-H activation at positions remote from the carboxylate.

A conceptually related, though distinct, transformation is the α,β-dehydrogenation of carboxylic acids to produce α,β-unsaturated alkenoic acids. For instance, a method for the aerobic dehydrogenation of saturated carboxylic acids to their α,β-unsaturated counterparts has been developed using a palladium acetate/pyridine catalyst system under an oxygen atmosphere. researchgate.net In the case of propionic acid, this reaction can yield acrylic acid. researchgate.net This process represents a true functionalization of the carbon skeleton adjacent to the carboxyl group. However, the extension of this methodology to achieve a second dehydrogenation to form an alkynoic acid from an alkenoic acid in a single step or a tandem sequence is not well-established.

Another significant area of research is decarboxylative alkynylation , a process where a carboxylic acid is converted to an alkyne. nih.gov This method, however, involves the loss of the carboxylate group as carbon dioxide and its replacement with an alkynyl group, and therefore does not represent a functionalization of the original carboxylate but rather its substitution. nih.gov These reactions are often mediated by transition metal catalysts, such as silver or copper, in the presence of an oxidant like potassium persulfate. nih.gov

While the direct conversion of a saturated potassium carboxylate like potassium propanoate to this compound via a direct functionalization method such as dehydrogenation remains an area with limited available research, the synthesis of alkynoic acids is typically achieved through other routes. A common method involves the carboxylation of terminal alkynes. nih.gov

Elucidation of Reaction Mechanisms Involving Potassium 2 Propynoate

Nucleophilic and Electrophilic Addition Mechanisms to the Alkyne Moiety

The carbon-carbon triple bond of an alkyne is an electron-rich region, making it susceptible to attack by electrophiles. However, the reactivity of alkynes in electrophilic additions is generally lower than that of corresponding alkenes. msu.edu This reduced reactivity is attributed to the formation of a less stable, high-energy vinylic carbocation intermediate during the reaction. msu.edupressbooks.pub Despite this, electrophilic additions to alkynes do occur, often catalyzed by transition metals like mercury salts, and typically follow Markovnikov's rule. msu.edu The addition of halogens, for instance, can proceed across the triple bond to form dihalides. iitk.ac.in

Conversely, the alkyne moiety in potassium 2-propynoate is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carboxylate group. This makes the terminal alkyne carbon susceptible to conjugate addition (a 1,4-addition) by nucleophiles. acs.org Alkynes conjugated with carbonyl groups, such as propiolates, are well-known Michael acceptors. acs.org Nucleophilic addition is often initiated by the attack of a nucleophile on the electrophilic sp-hybridized carbon atom. msu.edu The stability of the resulting carbanionic intermediate is greater for alkynes compared to alkenes because the negative charge is accommodated in an sp2-hybridized orbital, which has more s-character than an sp3 orbital. doubtnut.com This facilitates reactions that are uncommon for unactivated alkenes. msu.edu

A prominent example is the thiol-yne reaction, a nucleophilic conjugate addition that can proceed efficiently under base catalysis, where a thiolate anion attacks the activated alkyne. acs.org Similarly, amines (amino-yne) and alcohols (hydroxyl-yne) can also act as nucleophiles in these additions. acs.org

| Reaction Type | Reagent | Key Mechanistic Feature | Product Type |

| Electrophilic Addition | Halogens (X₂) | Formation of a vinylic carbocation intermediate. pressbooks.pub | Vicinal Dihalide iitk.ac.in |

| Electrophilic Addition | Hydrogen Halides (HX) | Follows Markovnikov's rule; involves a vinylic carbocation intermediate. pressbooks.pub | Vinyl Halide |

| Nucleophilic Conjugate Addition | Thiols (RSH) | Base-catalyzed attack by thiolate anion on the β-carbon. acs.org | Vinyl Sulfide |

| Nucleophilic Conjugate Addition | Amines (R₂NH) | Attack by the amine on the β-carbon of the activated alkyne. acs.org | Enamine |

| Nucleophilic Addition | Potassium Alkynyltrifluoroborates | Mediated by a Lewis acid (e.g., BF₃·OEt₂), involving an oxonium intermediate. acs.org | α-C-glycoside |

Radical-Mediated Processes and Intermediates

Potassium carboxylates, including this compound, can serve as precursors for the generation of carbon-centered radicals through decarboxylation. This process typically involves a single-electron transfer (SET) oxidation of the carboxylate anion. researchgate.netnih.gov The oxidation, which can be initiated photochemically or by a chemical oxidant, transforms the carboxylate into a carboxyl radical. researchgate.net This carboxyl radical intermediate is often unstable and rapidly undergoes extrusion of carbon dioxide (CO₂) to generate a new carbon-centered radical. researchgate.netrsc.org In the case of this compound, this would lead to the formation of an ethynyl (B1212043) radical. This strategy avoids the use of toxic organic halides or organometallic reagents and is considered a green chemical approach. rsc.org Recent methods have utilized visible light-triggered ligand-to-metal charge transfer (LMCT) in Fe(III)-carboxylate complexes to generate radicals under mild, room-temperature conditions. nih.gov

Single electron transfer (SET) is a fundamental process for initiating radical reactions. mdpi.com Alkali metals such as potassium are potent reducing agents capable of donating a single electron to an organic substrate to form a radical anion. libretexts.orgutexas.edu Beyond the elemental metal, certain potassium compounds, notably potassium tert-butoxide (KOtBu), have been implicated in SET processes, particularly in transition-metal-free reactions. mdpi.comacs.org While there has been debate about whether the alkoxide itself is the electron donor, it is established that under specific conditions, often involving additives or solvents like DMF, potassium alkoxides can facilitate SET to generate radical intermediates from substrates like aryl halides. acs.org The potassium cation itself can play a crucial role, with K+ being more effective than Na+ or Li+ in activating certain substrates, like arenes, towards electron transfer from potassium metal. rsc.org This activation is attributed to cation-π interactions. rsc.org

The alkyl (or, in this context, alkynyl/vinyl) radicals generated from the decarboxylation of potassium carboxylates are highly reactive intermediates that can be harnessed in cross-coupling reactions to form new carbon-carbon bonds. nih.gov In dual catalytic systems, such as those combining photoredox catalysis with nickel catalysis, a radical generated via SET can be captured by a low-valent nickel complex (e.g., Ni(0) or Ni(I)). nih.gov This is followed by oxidative addition of a coupling partner (e.g., an aryl halide) to the resulting organonickel intermediate, leading to a high-valent Ni(III) species. nih.gov Reductive elimination from this complex then furnishes the cross-coupled product and regenerates the active nickel catalyst. rsc.org This strategy has been successfully applied to the coupling of alkyl radicals derived from carboxylic acids with aryl halides, vinyl halides, and other partners. nih.gov

| Radical Process | Precursor | Initiation Method | Key Intermediate | Application |

| Decarboxylative Radical Generation | Carboxylic Acid/Salt nih.gov | Photoinduced Electron Transfer (PET) researchgate.net | Carboxyl Radical -> Carbon Radical rsc.org | C-C Bond Formation rsc.org |

| Single Electron Transfer (SET) | Aryl Halide | Potassium tert-Butoxide (KOtBu) + Additive acs.org | Aryl Radical acs.org | Homolytic Aromatic Substitution rsc.org |

| Alkyl Radical Cross-Coupling | Potassium Alkyltrifluoroborate researchgate.net | Ni/Photoredox Dual Catalysis nih.gov | (Alkyl)Ni(I) Species chinesechemsoc.org | Synthesis of Aliphatic Ketones organic-chemistry.org |

Single Electron Transfer Processes Initiated by Potassium Species

Catalytic Reaction Mechanisms

There is growing interest in replacing expensive and potentially toxic transition metals with more earth-abundant and benign catalysts. Potassium alkoxides and thiolates have emerged as effective catalysts for a range of organic transformations that were previously dominated by transition metals. These strong bases can catalyze reactions of terminal alkynes, such as dimerization to form 1,3-enynes. scholaris.ca The mechanism is believed to involve the deprotonation of the terminal alkyne by the potent base (e.g., KOtBu) to form a potassium acetylide. scholaris.ca The reactivity of this acetylide is enhanced by solvents like DMSO or crown ethers that sequester the K+ cation. scholaris.ca

Furthermore, mechanistic studies suggest that potassium alkoxides and thiolates possess an inherent ability to engage in electron transfer under carefully controlled conditions. This opens up reaction pathways previously thought to be exclusive to transition metals, such as certain biaryl formations and displacement reactions. For instance, the transition-metal-free semireduction of propiolamides to (E)-acrylamides has been achieved using catalytic potassium tert-butoxide with pinacolborane as the hydride source. nih.gov Mechanistic studies of this reduction suggest that an activated Lewis acid-base complex transfers a hydride to the alkyne. nih.gov Similarly, transition-metal-free thioboration of terminal alkynes has been demonstrated, providing access to both cis- and trans-vinyl boranes depending on the reaction conditions. acs.org

Electrochemical C-C Cross-Coupling Mechanisms Involving Potassium Alkynoates

Electrochemical methods offer a sustainable and efficient pathway for the formation of carbon-carbon bonds. In the context of potassium alkynoates, these reactions are of significant interest for the synthesis of various carboxylic acids.

The electrochemical carboxylation of terminal alkynes can lead to the formation of alk-2-ynoic acids. thieme-connect.de This process can be achieved through the addition of a potassium dianion. thieme-connect.de Another approach involves the electrocarboxylation of terminal alkynes with carbon dioxide (CO2), which can be facilitated by the presence of metal salt catalysts. jchemlett.com For instance, the electrocarboxylation of arylacetylenes with CO2 has been demonstrated using a copper iodide (CuI) catalyst in an undivided cell with an aluminum anode and a nickel cathode. jchemlett.com This reaction, conducted under a constant current, yields both dicarboxylic and saturated tricarboxylic acids. jchemlett.com

The general mechanism for the electrocarboxylation of certain organic substrates involves the reduction of the substrate at the cathode to form a carbanion, which then acts as a nucleophile, attacking a molecule of CO2. researchgate.netsciopen.com This is particularly relevant in the electrocarboxylation of organic halides, where a two-electron reduction of the organic halide (RX) leads to the formation of a carbanion (R-), which subsequently attacks CO2. researchgate.net

Nickel-catalyzed electrochemical C-C cross-coupling reactions have also been developed, demonstrating the versatility of electrochemical methods. For example, a redox-neutral C(sp2)−C(sp3) cross-coupling has been achieved in an undivided cell using a NiCl2•glyme pre-catalyst. chemrxiv.orgchemrxiv.org This reaction successfully couples aryl halides with potassium benzyltrifluoroborate. chemrxiv.org The mechanism is suggested to proceed through an unconventional radical transmetalation. chemrxiv.orgchemrxiv.org Furthermore, transition-metal-free electrochemical cross-electrophile coupling of alkyl halides has been reported, highlighting the potential to distinguish between functional groups with subtle differences in redox potential. nih.gov

Palladium-catalyzed electrochemical C-H activation and C-C cross-coupling reactions provide another avenue for these transformations, often overcoming the need for stoichiometric chemical oxidants. rsc.org

Table 1: Examples of Electrochemical C-C Cross-Coupling Reactions

| Reactants | Catalyst/Conditions | Product(s) | Reference |

| Terminal Alkynes | Electrocarboxylation | Alk-2-ynoic acids | thieme-connect.de |

| Arylacetylenes, CO2 | CuI, Al anode, Ni cathode | Dicarboxylic and tricarboxylic acids | jchemlett.com |

| Methyl 4-bromobenzoate, Potassium benzyltrifluoroborate | NiCl2•glyme, undivided cell | Methyl 4-benzylbenzoate | chemrxiv.org |

Base-Catalyzed Transformations (e.g., KOH-catalyzed reductions)

Potassium hydroxide (B78521) (KOH) can act as a catalyst in various chemical transformations, particularly in reduction and rearrangement reactions of alkynes. The strength of the base used can significantly influence the reaction outcome. For instance, when a strong base like sodium amide is used for the elimination reaction to form an alkyne, the terminal alkyne salt is formed irreversibly. msu.edu However, with a weaker base like KOH, the terminal alkyne salt may form reversibly, allowing for rearrangement to a more stable internal alkyne. msu.edu

In the context of reductions, DMF/KOH has been shown to be an effective hydrogen source for the palladium-catalyzed transfer semihydrogenation of internal alkynes, leading to the formation of cis-alkenes with high chemo- and stereoselectivity. organic-chemistry.org Furthermore, in ruthenium-catalyzed reductions, the choice of additive is crucial for chemoselectivity. The use of catalytic amounts of KOH allows for the selective reduction of nitro groups and ketones while leaving alkynes intact. thieme-connect.comorganic-chemistry.org Conversely, adding copper iodide to the ruthenium-catalyzed system directs the reduction towards the alkyne moiety, primarily yielding the E-isomer. thieme-connect.com

Base-catalyzed C-alkylation of potassium enolates with styrenes, a reaction known as CAKES (C-alkylation of potassium enolates with styrenes), can be facilitated by bases like potassium tert-butoxide (KOtBu) or potassium hexamethyldisilazide (KHMDS). rsc.org This reaction is proposed to proceed through a metal-ene reaction mechanism. rsc.org The development of strong Brønsted base-catalyzed reactions has been explored to overcome the challenge of deprotonating weakly acidic compounds. u-tokyo.ac.jp

Polymerization Initiation Mechanisms

Potassium carboxylate species, including this compound, can function as initiators in various polymerization reactions. The mechanism of initiation and propagation is highly dependent on the nature of the monomer and the reaction conditions.

Anionic Polymerization Initiation by Potassium Carboxylate Species

Potassium carboxylates are effective initiators for the anionic polymerization of various monomers. tandfonline.com For instance, potassium carboxylate groups on the surface of graphene oxide can initiate the anionic ring-opening alternating copolymerization of epoxides and cyclic acid anhydrides. tandfonline.com This leads to the grafting of polyesters onto the graphene oxide surface. tandfonline.com

The initiation of anionic polymerization of vinyl monomers can be complex. While alkali metal alcoholates are effective initiators for hydroxyalkyl (meth)acrylates, they can also react with the double bond. tandfonline.com In the polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA) initiated by potassium, in addition to transesterification, the formation of carbon chain fragments occurs through the interaction of an enolate anion with the double bond. tandfonline.com The formation of a carboxylate anion is considered an irreversible termination reaction because this weak nucleophile is unable to add to the double bond. tandfonline.com

In the context of living anionic polymerization, initiators with a potassium cation, such as potassium naphthalenide (K-Naph), can induce a controlled polymerization of 5-substituted 2-vinylthiophenes. acs.org Even low-nucleophilicity diphenylmethyl anions with a potassium counterion can quantitatively polymerize certain vinylthiophenes. acs.org

Potassium acetate, a simple carboxylate, has been shown to be an efficient catalyst for the ring-opening polymerization (ROP) of cyclic esters in the presence of an alcohol initiator. acs.org The addition of crown ethers can accelerate the polymerization of lactide catalyzed by potassium acetate. acs.org

Acyl-Oxygen and Alkyl-Oxygen Bond Cleavage in Ring-Opening Polymerizations

The ring-opening polymerization (ROP) of cyclic esters, such as lactones, can proceed through two primary mechanisms: acyl-oxygen bond cleavage or alkyl-oxygen bond cleavage. diva-portal.orgresearchgate.net The pathway taken depends on the ring size of the lactone and the nature of the initiator. diva-portal.orgijcrt.org

For larger lactones like ε-caprolactone or lactide, the anionic ROP typically proceeds via nucleophilic attack on the carbonyl carbon, resulting in acyl-oxygen scission and the formation of an alkoxide as the growing species. diva-portal.orgijcrt.org However, for smaller, more strained four-membered β-lactones, the mechanism is more nuanced.

In the anionic polymerization of β-butyrolactone, weak nucleophiles like carboxylate anions initiate polymerization via an SN2 reaction at the C4 carbon, leading to alkyl-oxygen bond cleavage. mdpi.com The resulting carboxylate ion then becomes the active center for chain growth. mdpi.com Conversely, strong bases can deprotonate the monomer at the C2 position, forming a crotonate that acts as the actual initiator. mdpi.com

The ring-opening of β-butyrolactone can proceed by either O-acyl cleavage, forming an alkoxide chain-end, or O-alkyl cleavage, resulting in a carboxylate chain-end. encyclopedia.pub When initiated with a potassium naphthalenide/18-crown-6 complex, the mechanism involves α-proton abstraction from the monomer, forming an enolate that rearranges to potassium crotonate. This crotonate then initiates propagation through an active carboxylate group, which involves alkyl-oxygen bond scission. encyclopedia.pub

In cationic ring-opening polymerization of lactide initiated by triflic acid, the propagation proceeds through the cleavage of the alkyl-oxygen bond. researchgate.net

Table 2: Ring-Opening Polymerization Mechanisms

| Monomer | Initiator/Catalyst | Predominant Cleavage | Propagating Species | Reference |

| ε-Caprolactone, Lactide | Anionic Initiators | Acyl-Oxygen | Alkoxide | diva-portal.orgijcrt.org |

| β-Butyrolactone | Weak Nucleophiles (e.g., Carboxylate) | Alkyl-Oxygen | Carboxylate | mdpi.com |

| β-Butyrolactone | Strong Bases (e.g., Potassium Hydride) | Alkyl-Oxygen (after rearrangement) | Carboxylate (from crotonate) | mdpi.com |

| β-Butyrolactone | Potassium Naphthalenide/18-crown-6 | Alkyl-Oxygen | Carboxylate | encyclopedia.pub |

| Lactide | Triflic Acid (Cationic) | Alkyl-Oxygen | Triflate Ester End-Group | researchgate.net |

Advanced Spectroscopic Characterization Techniques for Potassium 2 Propynoate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a material. For potassium 2-propynoate, NMR is instrumental in confirming its chemical structure and studying its behavior in solution.

¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural elucidation of organic compounds like this compound. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.

In the case of the propynoate (B1239298) anion, the acetylenic proton and carbons exhibit characteristic chemical shifts. The ¹H NMR spectrum would be expected to show a singlet for the acetylenic proton (H-C≡). The ¹³C NMR spectrum would show signals for the three carbon atoms: the carboxylate carbon (-COO⁻), and the two sp-hybridized carbons of the alkyne group (C≡C). The specific chemical shifts can be influenced by the solvent and the concentration.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Propynoate Anion Please note that these are approximate values and can vary based on experimental conditions.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Acetylenic (H-C≡) | ~2.0 - 3.0 |

| ¹³C | Carboxylate (-COO⁻) | ~150 - 160 |

| ¹³C | Alkyne (H-C ≡) | ~70 - 80 |

Correlation Spectroscopy and Advanced NMR Techniques

To unambiguously assign the ¹H and ¹³C signals and to understand the connectivity within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the propynoate anion itself, which has only one proton, a COSY spectrum would not be particularly informative. However, in reaction systems where the propynoate moiety is incorporated into a larger molecule, COSY is invaluable for identifying neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the directly attached carbon signals. For the propynoate anion, an HSQC experiment would show a correlation between the acetylenic proton signal and the signal of the terminal acetylenic carbon (H-C≡).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are particularly useful for identifying functional groups and studying molecular symmetry.

Characteristic Vibrational Modes of the Propynoate Anion

The propynoate anion has several characteristic vibrational modes that can be observed in its IR and Raman spectra.

C≡C Stretch: The carbon-carbon triple bond stretch is a very characteristic vibration for alkynes. It typically appears as a sharp, and often weak, band in the IR spectrum in the region of 2100-2260 cm⁻¹. In the Raman spectrum, this stretch is usually strong and sharp.

≡C-H Stretch: The stretch of the bond between the sp-hybridized carbon and the hydrogen is also very characteristic, appearing as a sharp band in the IR spectrum around 3300 cm⁻¹.

C=O Stretch: The carboxylate group (COO⁻) exhibits strong symmetric and asymmetric stretching vibrations. The asymmetric stretch typically appears in the range of 1550-1650 cm⁻¹, while the symmetric stretch is found in the 1300-1420 cm⁻¹ region.

Table 2: Key Vibrational Frequencies for the Propynoate Anion

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| ≡C-H Stretch | Acetylenic C-H | ~3300 | Strong, Sharp | Medium |

| C≡C Stretch | Alkyne | ~2100 - 2260 | Weak to Medium, Sharp | Strong |

| C=O Asymmetric Stretch | Carboxylate | ~1550 - 1650 | Strong | Weak |

In-Situ Spectroscopic Monitoring of Reactions

The distinct vibrational frequencies of the functional groups in this compound make IR and Raman spectroscopy powerful tools for monitoring reactions in real-time. For instance, in a reaction where the alkyne group is consumed, the disappearance of the characteristic C≡C and ≡C-H stretching bands can be monitored to track the reaction progress. This allows for the study of reaction kinetics and the identification of transient intermediates.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the analysis would typically involve observing the ions generated from the molecule. In negative ion mode, the primary ion observed would be the propynoate anion (HC≡CCOO⁻), with a mass-to-charge ratio corresponding to its molecular weight.

The fragmentation of the propynoate anion upon ionization can provide further structural information. Common fragmentation pathways could include the loss of carbon dioxide (CO₂) or the cleavage of the carbon-carbon bonds. The resulting fragment ions would be detected at their respective mass-to-charge ratios, and the pattern of these fragments serves as a molecular fingerprint.

X-Ray Diffraction (XRD) for Solid-State Structure Analysis

X-ray diffraction (XRD) is a powerful analytical technique for investigating the solid-state structure of crystalline materials. americanpharmaceuticalreview.com It provides detailed information about the three-dimensional arrangement of atoms, including lattice parameters, bond lengths, and bond angles. creative-biostructure.com This method is crucial for understanding the crystal packing and intermolecular interactions within a solid sample. americanpharmaceuticalreview.comcreative-biostructure.com

In the context of this compound, XRD is instrumental in elucidating its crystalline framework. The diffraction pattern obtained is unique to its specific crystal form, allowing for unambiguous identification and characterization. americanpharmaceuticalreview.com Analysis of the XRD data reveals the precise coordinates of the potassium ions and the propynoate anions within the crystal lattice, offering insights into the coordination environment of the potassium cation.

Single-Crystal X-Ray Diffraction of this compound Complexes and Coordination Polymers

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail for structural analysis, providing precise atomic coordinates and revealing the intricate network of interactions within a crystal. creative-biostructure.com This technique has been employed to characterize a variety of coordination polymers involving potassium cations. For instance, studies on potassium cyclopentadienides have shown the formation of one-dimensional (1D) and two-dimensional (2D) coordination polymers where the potassium ion is coordinated to the cyclopentadienyl (B1206354) anions and solvent molecules. mdpi.com

The coordination environment around the potassium ion in such complexes can vary. In one documented case, a tetraquapotassium(I) unit acts as a ligand, demonstrating the versatility of potassium's coordination sphere. ufmg.br The study of potassium-based coordination polymers is an active area of research, with applications in materials science. mdpi.com

A hypothetical single-crystal structure of a this compound complex could reveal key structural parameters. The table below illustrates the type of data that would be obtained from such an analysis, based on typical values found in potassium-containing coordination polymers.

Table 1: Hypothetical Crystallographic Data for a this compound Complex

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1040 |

| Z | 4 |

| K-O Bond Lengths (Å) | 2.7 - 2.9 |

Integration of Multi-Technique Spectroscopic Data for Comprehensive Compound Characterization

A comprehensive understanding of a chemical compound like this compound necessitates the integration of data from multiple spectroscopic techniques. While each technique provides valuable information, their combined application offers a more complete picture of the compound's structure, bonding, and properties. The synergy between different analytical methods is crucial, especially for complex systems or when single-crystal XRD data is unavailable. rsc.org

For instance, Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups present in this compound, such as the C≡C triple bond and the carboxylate group. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, can provide information about the local chemical environment of the carbon and potassium atoms within the solid-state structure. rsc.org

The table below outlines how different spectroscopic techniques can be integrated to provide a comprehensive characterization of this compound.

Table 2: Integrated Spectroscopic Analysis of this compound

| Technique | Information Provided | Complementary Role |

| X-Ray Diffraction (XRD) | Provides the 3D atomic arrangement in the solid state, including bond lengths and angles. creative-biostructure.com | Establishes the fundamental crystal structure and packing. |

| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., C≡C, COO⁻) through their characteristic vibrational frequencies. researchgate.net | Confirms the presence of key functional groups within the crystal lattice determined by XRD. |

| Raman Spectroscopy | Complements IR spectroscopy, providing information on non-polar bonds and molecular symmetry. researchgate.net | Offers additional vibrational data, particularly for the carbon-carbon triple bond. |

| Solid-State NMR Spectroscopy | Probes the local chemical environment of specific nuclei (e.g., ¹³C, ³⁹K). rsc.org | Validates the coordination environments and identifies non-equivalent atomic sites within the unit cell. rsc.org |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | Confirms the chemical formula of the repeating unit in a coordination polymer. |

By integrating the data from these techniques, researchers can build a detailed and robust model of the structure and bonding in this compound and its complexes.

Computational Chemistry Studies on Potassium 2 Propynoate Reactivity and Structure

Ab Initio Methods in Quantum Chemical Modeling of Reaction Intermediates

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. aps.org These methods are often more computationally demanding than DFT but can provide very high accuracy, especially for smaller molecules and for describing complex electronic phenomena.

The study of reaction intermediates is a key application of ab initio methods. For instance, the photolysis of propiolic acid has been shown to produce various reactive intermediates, such as the vinyl radical complexed with CO2. aip.org High-level ab initio calculations were essential to identify and characterize these transient species. aip.orgaip.org Another study reported a full-dimensional quantum calculation of the electron dynamics following the ionization of propiolic acid, a process that generates a cationic intermediate. aps.org Such studies provide fundamental insights into the initial steps of chemical reactions involving the propynoate (B1239298) framework.

Theoretical Prediction and Comparison of Spectroscopic Parameters (e.g., NMR, IR, MS)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and purity of a compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. For potassium 2-propynoate, the key signals would be for the acetylenic proton and the three distinct carbon atoms. The calculated shifts for the propynoate anion would be compared to experimental data for propiolic acid or related salts. researchgate.netchemicalbook.com

IR Spectroscopy: As mentioned in section 5.1.1, calculated vibrational frequencies and their intensities can generate a theoretical IR spectrum. This is invaluable for assigning the peaks in an experimental spectrum to specific molecular vibrations. researchgate.net

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can help understand fragmentation patterns by calculating the energies of different fragment ions.

The following table shows experimental ¹³C NMR chemical shifts for propiolic acid in solution, which serve as a reference for theoretical predictions for the propynoate anion. researchgate.net

| Carbon Atom | Experimental Chemical Shift (ppm) in D₂O |

| Carboxyl (C=O) | ~161 |

| Alkyne (C≡C) | ~79 |

| Alkyne (C≡C) | ~77.5, 73.9 |

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a small and relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable insights into its behavior in solution and its interactions with the surrounding environment. MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the interatomic interactions.

For this compound in an aqueous solution, MD simulations could be used to study the solvation shell of the 2-propynoate anion and the potassium cation. These simulations would reveal the arrangement of water molecules around the ions and the dynamics of their interactions. Studies on other potassium carboxylates, such as potassium stearate (B1226849) and octanoates, have used MD simulations to investigate their aggregation behavior and interaction with surfaces. emory.eduresearchgate.net Furthermore, MD simulations have been employed to understand the coordination of potassium ions with carboxylate groups in amino acids, demonstrating that solvent-mediated interactions are highly significant. amazonaws.com This suggests that in a solution of this compound, the interaction between the potassium ion and the carboxylate group would be heavily influenced by the surrounding water molecules.

Advanced Research Applications of Potassium 2 Propynoate

Role in Polymer Science and Engineering

The distinct chemical functionalities of potassium 2-propynoate make it a valuable component in the design and synthesis of novel polymeric materials.

Monomeric Units in Novel Polymer Architectures

This compound can act as a monomer in polymerization reactions to create polymers with unique architectures. The polymerization of substituted acetylenes, like methyl propiolate, can be catalyzed by transition metals to form conjugated polymers. rsc.org These types of polymers are of interest for their potential electronic and optical properties. While direct polymerization of this compound is less commonly documented in widely available literature, the polymerization of its ester derivative, methyl propiolate, has been demonstrated within the confined nanochannels of metal-organic frameworks (MOFs). rsc.org This templated polymerization results in the formation of poly(methyl propiolate), a conjugated polymer, which can introduce electrical conductivity to the otherwise insulating MOF structures. rsc.org The length of the resulting polymer chains was found to be dependent on the specific MOF template used. rsc.org

The development of novel polymer architectures is an active area of research, with techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization being used to create complex structures such as statistical copolymers. nih.gov The incorporation of functional monomers is crucial for tailoring the properties of the final polymer.

Development of Polymerization Initiator Systems

In the field of polymer synthesis, an initiator is a substance that starts a chain reaction. libretexts.orglibretexts.org Various compounds are used as initiators, with their choice depending on the specific polymerization mechanism, such as radical or anionic polymerization. libretexts.orgacs.org For instance, potassium persulfate (KPS) is a common water-soluble initiator for emulsion polymerization, where it decomposes to form sulfate (B86663) radicals that initiate the polymerization of monomers like acrylates and styrene. calibrechem.commdpi.com In anionic polymerization, highly basic systems such as those containing potassium alkoxides are often employed. acs.org

While this compound itself is not a standard polymerization initiator, its derivatives or related potassium salts can play a role in initiator systems. For example, in certain anionic polymerizations, potassium salts can be part of the initiator system. scispace.comnih.gov The effectiveness and mechanism of an initiator system are critical as they influence the rate of polymerization and the properties of the resulting polymer, including molecular weight and particle size distribution. mdpi.comacs.org

Formation of Coordination Polymers

Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional structures. wikipedia.org These materials, which include metal-organic frameworks (MOFs), are of great interest due to their diverse structures and properties, such as porosity and luminescence. wikipedia.orgnih.gov

The carboxylate group and the alkyne functionality of the 2-propynoate ligand make it a suitable candidate for constructing coordination polymers. Potassium ions (K⁺) can act as the metallic centers in these frameworks. nih.govrsc.org For example, potassium has been used to create a three-dimensional MOF with a perylene-3,4,9,10-tetracarboxylate linker. nih.gov Similarly, coordination polymers of potassium have been synthesized with polyphenyl-substituted cyclopentadienides, forming 1D and 2D structures. mdpi.com The interaction between the metal center and the organic ligand is fundamental to the structure and function of these materials, which can be designed for applications such as drug delivery. nih.gov While specific examples detailing the use of this compound in forming extensive coordination polymers are not widespread in readily accessible literature, the principles of coordination chemistry suggest its potential in this area. Heterobimetallic coordination polymers involving copper(II) and potassium(I) have also been synthesized, demonstrating the ability of potassium to be incorporated into complex polymeric structures. ufmg.br

Catalytic Applications in Organic Synthesis

The reactivity of this compound allows it to serve as a key participant in various catalytic reactions, contributing to the efficient synthesis of complex organic molecules.

Use as a Reagent or Ligand in Catalytic Transformations

Potassium salts can play a significant role in catalysis. For instance, potassium tert-butoxide is known to promote various cyclization and coupling reactions. sioc-journal.cn Potassium on alumina (B75360) (K/Al₂O₃) acts as a potent catalyst for reactions like alkene isomerization. wiley.com In the context of gold-catalyzed reactions, an inorganic base like potassium carbonate (K₂CO₃) has been used in conjunction with a gold catalyst for the cyclization of acetylenic alcohols and carboxylates. nih.gov

The propiolate moiety itself is a valuable reagent in catalytic transformations. For example, propiolates can participate in copper-catalyzed Sonogashira-type cross-coupling reactions. nih.gov The propiolate can act as a substrate, and in some systems, the choice of base, which can be a potassium salt like potassium carbonate, is crucial for the reaction's success. nih.govnih.gov Furthermore, the design of ligands is critical in homogeneous catalysis, often involving metal-ligand cooperation to facilitate reactions. mdpi.comresearchgate.net While this compound is primarily a salt and reagent, its constituent anion, 2-propynoate, can be considered a ligand that coordinates to a metal center during a catalytic cycle.

Intermolecular Cross-Coupling Reactions

Intermolecular cross-coupling reactions are powerful tools for forming carbon-carbon bonds in organic synthesis. chemrevlett.com Transition metals, particularly palladium, are excellent catalysts for these transformations. Various types of cross-coupling reactions exist, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, which often utilize organoboron compounds, organohalides, and alkynes as coupling partners. uwindsor.caorganic-chemistry.org

Potassium salts of organotrifluoroborates, such as potassium vinyltrifluoroborate and potassium alkenyltrifluoroborates, are effective reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgnih.gov These reactions allow for the formation of new carbon-carbon bonds between the vinyl or alkenyl group and an aryl or heteroaryl electrophile. organic-chemistry.orgnih.gov

While direct participation of this compound as a primary coupling partner in major named cross-coupling reactions is not as extensively documented as that of boronic acids or their derivatives, its parent acid, propiolic acid, and its esters are known to undergo decarboxylative cross-coupling reactions. For example, propiolic acids can be coupled with terminal alkynes in a copper-catalyzed reaction to form unsymmetrical diynes. researchgate.net Similarly, palladium-catalyzed decarboxylative cross-coupling of propiolic acids with arylsilanes has been reported. chemrevlett.com In some protocols, potassium salts are used as additives or bases to facilitate the catalytic cycle. uwindsor.ca

Precursor in Advanced Materials Science and Chemical Synthesis

This compound, the potassium salt of propiolic acid, is a versatile chemical precursor with significant applications in the realms of advanced materials and specialized chemical synthesis. nih.gov Its utility stems from the reactive alkyne functional group, which can participate in a wide array of chemical transformations. This reactivity allows it to serve as a fundamental building block for constructing complex molecular architectures and functional materials.

Synthesis of Organometallic Complexes for Material Development

The role of this compound as a precursor extends to the development of sophisticated materials through organometallic pathways. Its ability to introduce alkyne functionalities or act as a carbon source in pyrolysis processes is key to its application in this field.

Researchers have utilized this compound to functionalize existing polymers for the creation of novel nanomaterials. In one method, statistical poly(styrene-co-4-vinylbenzyl chloride) copolymers are decorated with alkyne groups through a reaction with potassium propiolate. This step yields well-defined polymer precursors which can then be collapsed into single-chain nanoparticles (SCNPs) of approximately 12 nm. acs.org The collapse is achieved via an irreversible intrachain dimerization of the alkyne groups, a reaction catalyzed by Cu(II) under high-dilution conditions. acs.org This technique provides a pathway to nanoparticles with controlled size and architecture, which are promising for applications in nanomedicine and catalysis. acs.org

Furthermore, potassium propiolate has been identified as a valuable precursor for creating carbon-based materials for energy storage applications. Porous carbon microspheres, which are essential components in electrochemical double-layer capacitors (EDLCs), can be prepared from the pyrolysis of lithium/potassium propiolate. researchgate.net These materials exhibit high gravimetric capacitances, with values reported up to 341 F/g, demonstrating their potential for high-performance supercapacitors. researchgate.net The functionality and microstructure of the resulting carbon materials, which influence their capacitive performance, are directly related to the choice of the organometallic precursor. researchgate.net

Table 1: Applications of this compound in Materials Synthesis

| Application Area | Material Synthesized | Precursor Role | Key Process | Resulting Properties/Use | Reference(s) |

|---|---|---|---|---|---|

| Nanomaterials | Single-Chain Polymer Nanoparticles (SCNPs) | Alkyne functionalization of polymer backbone | Intrachain Cu(II)-catalyzed alkyne dimerization | Creates ~12 nm nanoparticles for potential use in nanomedicine and catalysis. | acs.org |

| Energy Storage | Porous Carbon Microspheres | Carbon source | Pyrolysis | Forms materials for Electrochemical Double-Layer Capacitors (EDLCs) with high capacitance (341 F/g). | researchgate.net |

Contribution to Specialty Chemical Production

This compound serves as an essential C3 building block, or synthon, in the production of high-value specialty and fine chemicals. Its propiolate anion is a potent nucleophile that can be used to construct complex molecular frameworks, particularly fluorinated organic compounds and intermediates for the pharmaceutical industry.

A significant application is in copper-catalyzed gem-difluoropropargylation reactions. This method allows for the coupling of a difluorocarbene, an alkynyl nucleophile (from potassium propiolate), and an electrophile in a single step. This innovative protocol provides a modular and efficient route to 1,1-difluoropropargyl products, which are valuable motifs in organofluorine chemistry. This reaction is notable for its use of simple, widely available starting materials, including potassium propiolates, to create complex fluorinated molecules that would otherwise require difficult, multi-step syntheses.

The utility of this chemistry is highlighted by its application in the rapid synthesis of key intermediates for biologically active molecules, such as pheromone derivatives and prostaglandin (B15479496) F2a (PGF2a) agonists. The process involves the decarboxylation of potassium propiolate to release the alkynyl nucleophile, which then participates in the copper-catalyzed coupling.

Additionally, this compound is cited as a potential starting material in the synthesis of bulk chemicals. Patents describe methods for producing terephthalic acid (TPA) through the reductive coupling of propiolic acid or its derivatives, explicitly listing potassium propiolate as a suitable derivative. google.com This process could offer a pathway to producing important polymers from non-fossil-derived feedstocks, as the propiolate can be sourced from bio-methane. google.com

Table 2: Examples of Specialty Chemicals Derived from this compound

| Product Class | Specific Application/Intermediate | Synthetic Method | Role of this compound | Reference(s) |

|---|---|---|---|---|

| Organofluorine Compounds | gem-Difluoropropargylated products | Copper-catalyzed multicomponent reaction | Source of alkynyl nucleophile via decarboxylation | |

| Pharmaceutical Intermediates | Intermediates for Pheromones and PGF2a Agonists | Copper-catalyzed gem-difluoropropargylation | Key C3 building block | |

| Bulk Chemicals / Polymers | Terephthalic Acid (TPA) | Reductive coupling | Starting material (propiolic acid derivative) | google.com |

Applications in Analytical Chemistry and Chromatography

A review of published scientific literature indicates that specific applications of this compound within the fields of analytical chemistry and chromatography are not extensively documented. While methods exist for the analysis of the potassium cation by ion chromatography and capillary electrophoresis, and for the determination of its saturated analog, potassium propionate, by HPLC, direct use of this compound as an analytical standard, derivatizing agent, or specialized mobile phase component is not readily found. sielc.comtheijes.comnih.govshimadzu.comnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Green Synthetic Routes with Enhanced Efficiency

The future of chemical manufacturing hinges on the development of green and sustainable processes. For potassium 2-propynoate and related alkynoates, research is moving beyond traditional synthetic methods, which often involve hazardous reagents or energy-intensive conditions. patsnap.comnih.gov The focus is shifting towards methodologies that align with the principles of green chemistry, such as high atom economy, use of renewable resources, and minimization of waste. keaipublishing.comrsc.org

Emerging strategies for the synthesis of this compound and its derivatives include:

Biotechnological Production: Drawing inspiration from the microbial fermentation routes used for producing similar compounds like potassium propionate, future research may explore engineered microorganisms to convert simple feedstocks into propiolic acid. This could involve a two-step fermentation process where sugars or glycerol (B35011) are first converted to propiolic acid, which is then neutralized with a potassium source.

Catalyst-Free and Solvent-Free Reactions: The development of solvent-free "dry neutralization" methods, such as reacting propiolic acid directly with a solid base like potassium carbonate, presents a highly efficient and green alternative. This approach eliminates the need for organic solvents and simplifies product purification.

Mechanochemistry: The use of mechanical force to drive chemical reactions offers a promising green alternative to traditional solvent-based methods. researchgate.net A mechanochemical approach for synthesizing this compound could significantly reduce reaction times, eliminate bulk solvent use, and improve energy efficiency compared to conventional solvothermal techniques. researchgate.net

Photocatalysis and Electrocatalysis: Visible-light-induced photocatalysis is emerging as a powerful tool for organic synthesis. keaipublishing.combenthamdirect.com Future routes could involve the photocatalytic carboxylation of acetylene (B1199291) with CO2, using light as the energy source to drive the reaction under mild conditions.

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for Alkynoates

| Synthetic Strategy | Key Advantages | Emerging Research Focus |

|---|---|---|

| Biotechnological Fermentation | Use of renewable feedstocks, mild reaction conditions. | Metabolic engineering of microbial strains for propiolic acid production. |

| Solvent-Free Neutralization | High purity, no solvent waste, simple process. | Optimization of reaction conditions and scalability. |

| Mechanochemistry | Reduced reaction time, solvent-free, high efficiency. | Development of specific mechanochemical protocols for propiolate salts. researchgate.net |

| Photocatalysis/Electrocatalysis | Use of light or electricity as a clean energy source, mild conditions. | Design of efficient photocatalysts for CO2 fixation with alkynes. pnas.org |

Advanced Mechanistic Investigations using Combined Experimental and Computational Approaches

A profound understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. For reactions involving this compound, the interplay between the alkyne and carboxylate functionalities presents a rich field for mechanistic inquiry. Future research will increasingly rely on a synergy between advanced experimental techniques and high-level computational modeling to unravel these complex reaction pathways. scispace.comacs.orgaip.org

Key areas for future mechanistic studies include:

Decarboxylative Coupling Reactions: this compound is a potential substrate for decarboxylative reactions, where the carboxylic group is removed and replaced with a new functional group at the alkyne. acs.org Combined experimental and computational studies, particularly using Density Functional Theory (DFT), can elucidate the transition states and intermediates involved. acs.orgrsc.org This can help predict chemoselectivity and regioselectivity, for instance, in Ru(II)-catalyzed C-H alkenylation where DFT calculations have shown that a seven-membered ring intermediate is crucial for selective decarboxylation. acs.org

Radical Cascade Reactions: The alkyne moiety of propynoates can participate in radical cascade reactions to form complex heterocyclic structures like coumarins. benthamdirect.comwiley.comchemrxiv.org Future work will involve using techniques like transient absorption spectroscopy to observe short-lived radical intermediates, complemented by computational modeling to map out the potential energy surfaces of these multi-step processes. aip.org

Role of the Potassium Cation: The nature of the cation can influence the reactivity and aggregation state of the propynoate (B1239298) salt in solution. Advanced spectroscopic (e.g., NMR) and computational methods will be employed to study the precise role of the potassium ion in coordinating reactants and stabilizing transition states, which is often overlooked in mechanistic considerations. acs.org

Modern computational chemistry provides powerful tools for these investigations, allowing for the characterization of reactive intermediates and transition states that are often difficult or impossible to observe experimentally. scispace.comarxiv.orgrsc.org

Design and Synthesis of Next-Generation Catalytic Systems Incorporating Propynoate Motifs

Beyond its role as a reactant, the propynoate structure itself holds potential as a functional motif within advanced catalytic systems. The combination of a rigid alkyne rod and a coordinating carboxylate group makes it an attractive building block for creating catalysts with unique structural and electronic properties. nih.gov

Future research is anticipated in the following areas:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The propynoate ligand can be used as a linker to construct novel coordination polymers and MOFs. nih.govua.esrsc.org The rigid, linear nature of the ethynyl (B1212043) group combined with the versatile coordination chemistry of the carboxylate can lead to frameworks with tailored pore sizes and functionalities. A hypothetical MOF constructed with this compound linkers and metal clusters could exhibit unique gas adsorption properties or serve as a heterogeneous catalyst. researchgate.netacs.org The design principles for such materials are outlined in Table 2.

Paddlewheel Dimetal Complexes: Carboxylates are well-known for forming paddlewheel-type dimetal complexes, which are themselves useful building blocks for larger structures and can possess catalytic activity. researchgate.netresearchgate.net Synthesizing dirhodium(II) or dicopper(II) complexes with propynoate ligands could create catalysts where the alkyne moiety can be further functionalized or can influence the electronic properties of the catalytic metal center.

Single-Atom Catalysts: The propynoate motif could be incorporated into support materials, like covalent triazine frameworks (CTFs), to act as anchoring sites for single-atom catalysts. nih.gov The nitrogen-rich environment of a CTF functionalized with propynoate groups could stabilize individual metal atoms, creating a highly active and selective catalyst that bridges the gap between homogeneous and heterogeneous catalysis. nih.gov

Table 2: Design Principles for Catalytic Systems with Propynoate Motifs

| Catalytic System | Propynoate Role | Potential Application | Research Direction |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Bridging Ligand/Linker | Heterogeneous Catalysis, Gas Storage | Synthesis of MOFs with tunable porosity and active sites. nih.gov |

| Paddlewheel Complexes | Bridging Carboxylate Ligand | Homogeneous Catalysis (e.g., carbene insertion) | Synthesis of [M2(O2CCCH)4] complexes and study of their catalytic activity. researchgate.net |

| Single-Atom Catalysts | Ligand on a Solid Support | Selective Oxidation/Reduction | Immobilization of metal complexes onto propynoate-functionalized supports. nih.gov |

Development of High-Performance Materials Utilizing the Unique Reactivity of this compound

The unique bifunctionality of this compound makes it a highly valuable monomer and building block for the synthesis of advanced functional materials. patsnap.com The terminal alkyne provides a site for a wide range of chemical transformations, including polymerization and click chemistry, while the carboxylate group can be used to control solubility or coordinate to metal ions.

Emerging research in this area includes:

Novel Polymer Architectures: this compound can be used as a monomer or initiator for polymerization. For instance, the anionic polymerization of alkylene oxides can be initiated by potassium salts. acs.org The alkyne group in the resulting polymer backbone would be available for post-polymerization modification, allowing for the creation of complex polymer architectures like brush or star polymers with tailored properties. nih.gov

Functionalized Porous Materials: As a linker in MOFs, this compound can create materials with high surface areas and accessible pores. nih.gov The alkyne groups pointing into the pores could serve as reactive sites for capturing specific molecules or for grafting other functional groups after the framework has been constructed.

Energy Storage Materials: Derivatives of propiolic acid have been investigated for their potential in energy storage applications. The high polarizability and electrochemical properties of compounds containing the propargylic backbone suggest that materials derived from this compound could be explored as components in advanced battery technologies or as dielectric materials.

Cross-linked Materials and Coatings: The alkyne functionality is highly reactive in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows for the use of this compound as a cross-linking agent to create robust polymer networks for applications in coatings, adhesives, and hydrogels.

The versatility of this compound as a material precursor stems from the distinct reactivity of its two functional ends, enabling the rational design of materials with complex structures and advanced properties.

Q & A

Q. What are the standard protocols for synthesizing Potassium 2-propynoate in a laboratory setting?

this compound synthesis typically involves neutralizing 2-propynoic acid with potassium hydroxide under controlled conditions. Key steps include stoichiometric titration to ensure complete neutralization, purification via recrystallization (using ethanol/water mixtures), and characterization via pH titration and elemental analysis. Researchers must document reaction temperatures, solvent purity, and drying protocols to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Fourier-transform infrared spectroscopy (FT-IR) is critical for identifying carboxylate and alkyne functional groups (e.g., C≡C stretch at ~2100 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon bonding, while mass spectrometry (MS) verifies molecular weight. Researchers should cross-validate results with X-ray crystallography for structural elucidation and ensure instrument calibration using certified standards .

Q. How can researchers assess the hygroscopicity and stability of this compound under varying storage conditions?

Stability studies require controlled environmental chambers to test humidity (e.g., 30–90% RH), temperature (e.g., 4°C to 40°C), and light exposure. Gravimetric analysis tracks mass changes over time, while thermogravimetric analysis (TGA) evaluates thermal decomposition. Comparative studies should include inert-atmosphere storage (e.g., argon) to isolate degradation pathways .

Advanced Research Questions

Q. How should researchers address discrepancies in reported solubility data for this compound across studies?

Contradictory solubility data often arise from variations in solvent purity, temperature calibration, or measurement techniques (e.g., gravimetric vs. UV-Vis methods). A systematic approach involves:

Q. What experimental design considerations are critical for studying this compound’s reactivity in nucleophilic addition reactions?

Researchers must control variables such as solvent polarity (e.g., DMSO vs. THF), catalyst loading (e.g., transition metal complexes), and reaction time. Design of Experiments (DoE) methodologies, like factorial designs, optimize parameter interactions. Kinetic studies (e.g., in situ IR monitoring) provide mechanistic insights, while quantum mechanical calculations (DFT) validate proposed pathways .

Q. How can computational models improve predictions of this compound’s coordination chemistry with metal ions?

Density Functional Theory (DFT) simulations require selecting appropriate basis sets (e.g., 6-31G**) and solvent models (e.g., PCM). Researchers should benchmark calculations against crystallographic data for accuracy. Machine learning approaches, trained on existing coordination complexes, can predict binding affinities and geometries, but require validation via experimental spectroscopy (e.g., EXAFS) .

Q. What safety protocols are essential for handling this compound in high-temperature reactions?

Hazard assessments should address thermal decomposition risks (e.g., release of acetylene gas). Protocols include:

- Using pressure-relief reactors and inert atmospheres.

- Real-time gas monitoring (FT-IR or GC-MS).

- Implementing emergency quenching procedures (e.g., rapid cooling baths). Safety data must be documented in alignment with institutional ethical guidelines and material safety databases .

Methodological Guidance for Data Integrity

Q. How can researchers ensure reproducibility in this compound studies?

- Data Management : Use electronic lab notebooks (ELNs) to record raw data, instrument settings, and environmental conditions. Metadata should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Replication : Independent verification by a second lab team minimizes bias.

- Statistical Rigor : Apply ANOVA or Bayesian analysis to quantify uncertainty in measurements .

Q. What strategies resolve contradictions between experimental and computational results for this compound’s electronic properties?

- Cross-validate computational parameters (e.g., exchange-correlation functionals) with experimental UV-Vis and cyclic voltammetry data.

- Perform sensitivity analyses to identify error-prone variables (e.g., solvent dielectric constant approximations).

- Publish negative results and methodological limitations to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.